molecular formula C5H12N4O B3123671 N'-aminomorpholine-4-carboximidamide CAS No. 31106-56-6

N'-aminomorpholine-4-carboximidamide

Cat. No.: B3123671
CAS No.: 31106-56-6
M. Wt: 144.18 g/mol
InChI Key: DRPFSDHVKBHKIT-UHFFFAOYSA-N
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Description

N’-aminomorpholine-4-carboximidamide is a chemical compound belonging to the family of carboxamidines It is characterized by the presence of an aminomorpholine ring and a carboximidamide group

Mechanism of Action

Target of Action

Morpholine-4-carboximidhydrazide, also known as N’-aminomorpholine-4-carboximidamide or 4-Morpholinecarboximidic acid, hydrazide, is a complex compound with a wide range of potential targets. Morpholine derivatives have been reported to exhibit antibacterial activity, suggesting that their targets could be bacterial cells .

Mode of Action

Studies on similar morpholine-modified agents suggest that they can destroy the bacterial membrane and induce reactive oxygen species (ros) production in bacteria . This leads to bacterial cell death, thereby exhibiting antibacterial activity .

Biochemical Pathways

Morpholine derivatives have been reported to disrupt the homeostasis of lysosomal ph, which could affect various cellular processes . Additionally, morpholine catabolism in bacteria involves the ethanolamine-O-phosphate pathway and the glycerate pathway .

Result of Action

Similar morpholine-modified agents have been reported to exhibit significant anti-infective activity in vivo, suggesting that morpholine-4-carboximidhydrazide may have similar effects .

Action Environment

The action of Morpholine-4-carboximidhydrazide can be influenced by various environmental factors. For instance, the degradation of morpholine by bacterial strains can be influenced by the presence of other carbon and nitrogen sources in the environment . Additionally, the synthesis and biological evaluation of morpholine derivatives can be affected by the conditions under which the reactions are carried out .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-aminomorpholine-4-carboximidamide typically involves the reaction of morpholine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N’-aminomorpholine-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-aminomorpholine-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-aminomorpholine-4-carboximidamide oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-aminomorpholine-4-carboximidamide include:

Uniqueness

N’-aminomorpholine-4-carboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-aminomorpholine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPFSDHVKBHKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C(=N/N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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